solubility of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid in different solvents
solubility of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid in different solvents
An In-depth Technical Guide to the Solubility Profile of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid
Foreword: From Molecular Structure to Practical Application
As a Senior Application Scientist, my experience is rooted in bridging the gap between theoretical molecular properties and tangible experimental outcomes. The solubility of a novel chemical entity, such as 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid, is not merely a physical constant; it is a critical determinant of its entire development lifecycle. From influencing bioavailability in preclinical studies to dictating formulation strategies and process chemistry, a comprehensive understanding of a compound's solubility is paramount.
This guide is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this specific molecule. We will begin by dissecting its structure to predict its behavior, then outline a robust, field-proven methodology for its empirical determination. This document is intended for the hands-on researcher and drug development professional, offering both the "why" behind the science and the "how" for the laboratory.
Part 1: Theoretical Physicochemical Analysis & Solubility Prediction
Before any empirical testing, a thorough analysis of the molecular structure provides invaluable insight into the expected solubility profile. The principle of "like dissolves like" is our primary guide, which, in chemical terms, relates to the polarity, hydrogen bonding capacity, and overall intermolecular forces of the solute and the solvent.
Molecular Structure Deconstruction
The structure of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid presents distinct regions of differing polarity:
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The Polar "Head": The Propanoic Acid Moiety (-CH(CH₃)COOH)
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This carboxylic acid group is the primary polar, hydrophilic center of the molecule.
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It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).
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Crucially, it is a weak acid. Its ionization state is dependent on the pH of the medium.[1][2] In environments with a pH above its dissociation constant (pKa), the group will be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble. Conversely, at a pH below its pKa, it will be in its neutral, less soluble form.[3] This pH-dependent solubility is a critical factor in pharmaceutical development.[1][4]
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-
The Nonpolar "Tail": The Substituted Phenyl Ring
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The phenyl ring itself is inherently lipophilic (hydrophobic).
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The substituents—chloro (Cl) , fluoro (F) , and methyl (CH₃) —all contribute to increasing the lipophilicity of the molecule. These groups increase the molecular volume and surface area without adding significant hydrogen bonding capability, thereby favoring dissolution in nonpolar, organic solvents.
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Predicting Solubility Across Solvent Classes
Based on this structural duality, we can predict the compound's general solubility:
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Aqueous Solvents (e.g., Water, Buffers): The intrinsic solubility of the neutral form is expected to be very low due to the lipophilic phenyl ring. However, solubility will increase significantly in aqueous buffers with a pH above the compound's pKa.
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with the carboxylic acid group. Their lower overall polarity compared to water will also accommodate the nonpolar ring. Therefore, moderate to good solubility is anticipated.
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Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess strong dipoles that can interact with the polar carboxylic acid group but do not donate hydrogen bonds. They are excellent solvents for molecules of this type, and high solubility is expected.
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Nonpolar Solvents (e.g., Toluene, Hexane): The strong intermolecular forces (hydrogen bonding) of the carboxylic acid groups will make it difficult for these nonpolar solvents to break the solute-solute interactions. Consequently, very poor solubility is predicted.
Advanced Prediction: Hansen Solubility Parameters (HSP)
For a more quantitative prediction and rational solvent selection, the Hansen Solubility Parameters (HSP) framework is an invaluable tool.[5] HSP dissects the total cohesive energy of a substance into three components:
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δd: Energy from dispersion forces.
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δp: Energy from polar forces.
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δh: Energy from hydrogen bonding.
The principle is that substances with similar HSP values are likely to be miscible.[6][7] While the HSP for our target compound is unknown, it can be determined experimentally by assessing its solubility in a range of solvents with known HSP values. This allows for the creation of a "solubility sphere" in 3D Hansen space, providing a powerful model to predict solubility in any other solvent or solvent blend.[8]
Part 2: Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical fact, a rigorous, validated experimental method is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and straightforwardness.[9][10]
Objective
To determine the equilibrium solubility of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid in a selection of relevant solvents at a controlled temperature (e.g., 25°C for standard conditions or 37°C for physiological relevance).
Core Protocol: Saturation Shake-Flask Method
This protocol is designed as a self-validating system. The key is to ensure that true equilibrium is reached and that the solid form of the compound does not change during the experiment.
Materials and Equipment:
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2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid (solid, characterized)
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Selected solvents (HPLC grade)
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Analytical balance
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Glass vials with PTFE-lined screw caps
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Constant temperature orbital shaker or water bath
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Centrifuge capable of temperature control
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Syringe filters (e.g., 0.22 µm PTFE)
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Calibrated pH meter
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Validated HPLC-UV or UPLC-UV system
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Volumetric flasks and pipettes
Step-by-Step Methodology:
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Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be clearly visible to ensure a saturated solution is maintained throughout the experiment.[9] For example, add ~10 mg of the compound to 2 mL of each test solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[11] The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause splashing.
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Establishing Equilibrium: Equilibrium is not assumed; it is proven. To do this, continue agitation for a predetermined period, taking samples at multiple time points (e.g., 24, 48, and 72 hours).[12] Equilibrium is confirmed when the measured concentration between two consecutive time points is statistically insignificant (e.g., <5% difference).[10]
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Phase Separation: Once equilibrium is established, allow the vials to rest at the experimental temperature for a short period to allow for sedimentation. Then, centrifuge the vials at the same temperature to pellet the excess solid.
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Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes, immediately filter the aliquot using a syringe filter and dilute it with a suitable mobile phase or solvent.[12] Record the dilution factor accurately.
-
Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC-UV method against a standard calibration curve.
-
Solid Phase Analysis: After the experiment, recover the remaining solid from at least one of the vials. Analyze it using a technique like XRPD or DSC to confirm that no polymorphic transformation or solvation has occurred during the experiment.
-
pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.[9]
Part 3: Data Presentation and Visualization
Clear data presentation and process visualization are essential for interpretation and reporting.
Quantitative Solubility Data Summary
The results of the experimental determination should be summarized in a clear, comparative format.
| Solvent | Solvent Class | Temperature (°C) | Equilibrium Solubility (mg/mL) |
| Water (Deionized) | Polar Protic | 37.0 | Experimental Value |
| Phosphate Buffer pH 7.4 | Polar Protic | 37.0 | Experimental Value |
| 0.1 M HCl (pH ~1.2) | Polar Protic | 37.0 | Experimental Value |
| Ethanol | Polar Protic | 25.0 | Experimental Value |
| Methanol | Polar Protic | 25.0 | Experimental Value |
| Acetone | Polar Aprotic | 25.0 | Experimental Value |
| Acetonitrile | Polar Aprotic | 25.0 | Experimental Value |
| Tetrahydrofuran (THF) | Polar Aprotic | 25.0 | Experimental Value |
| Dichloromethane (DCM) | Nonpolar | 25.0 | Experimental Value |
| Toluene | Nonpolar | 25.0 | Experimental Value |
Mandatory Visualizations
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Caption: Predicted Intermolecular Forces Governing Solubility.
References
-
The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs. Retrieved from [Link]
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Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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pKa & LogP Analysis Services. (n.d.). The Solubility Company. Retrieved from [Link]
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Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. Retrieved from [Link]
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Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved from [Link]
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Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]
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Hansen, C. M. (2000). Solubility Parameters- An Introduction. Scribd. Retrieved from [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2018). Chinese Pharmaceutical Journal. Retrieved from [Link]
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from [Link]
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Ferreira, L. A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Oreopoulou, A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Retrieved from [Link]
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USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Retrieved from [Link]
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Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. (2018). World Health Organization. Retrieved from [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved from [Link]
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Annex 4: Protocol to conduct equilibrium solubility experiments. (2019). World Health Organization. Retrieved from [Link]
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USP <1236> Solubility Measurements. (n.d.). ResearchGate. Retrieved from [Link]
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Drug Delivery Basics: pKa, logD, Solubility, Molecular Weight, pH & Dosage Form Selection Simplified. (2025). YouTube. Retrieved from [Link]
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